molecular formula C17H16O4 B14589828 4-Hydroxy-4-(hydroxymethyl)-5,5-diphenyloxolan-2-one CAS No. 61601-87-4

4-Hydroxy-4-(hydroxymethyl)-5,5-diphenyloxolan-2-one

Cat. No.: B14589828
CAS No.: 61601-87-4
M. Wt: 284.31 g/mol
InChI Key: AGUQVIXESHIPOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-4-(hydroxymethyl)-5,5-diphenyloxolan-2-one is an organic compound with a unique structure that includes a five-membered oxolane ring substituted with hydroxyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-(hydroxymethyl)-5,5-diphenyloxolan-2-one typically involves the reaction of benzaldehyde with a suitable diol under acidic conditions. One common method is the acid-catalyzed cyclization of benzaldehyde with 1,3-dihydroxyacetone. The reaction is carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the oxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-(hydroxymethyl)-5,5-diphenyloxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of benzaldehyde derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

4-Hydroxy-4-(hydroxymethyl)-5,5-diphenyloxolan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-(hydroxymethyl)-5,5-diphenyloxolan-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl groups can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-4-methyl-2-pentanone: Similar in structure but with a different substitution pattern.

    4-Hydroxy-2-quinolone: Contains a similar hydroxyl group but with a different ring system.

Uniqueness

4-Hydroxy-4-(hydroxymethyl)-5,5-diphenyloxolan-2-one is unique due to its specific substitution pattern and the presence of both hydroxyl and phenyl groups on the oxolane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61601-87-4

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

4-hydroxy-4-(hydroxymethyl)-5,5-diphenyloxolan-2-one

InChI

InChI=1S/C17H16O4/c18-12-16(20)11-15(19)21-17(16,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,18,20H,11-12H2

InChI Key

AGUQVIXESHIPOV-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OC(C1(CO)O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.